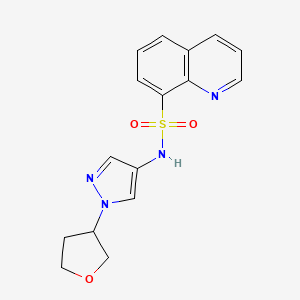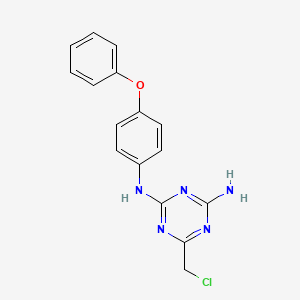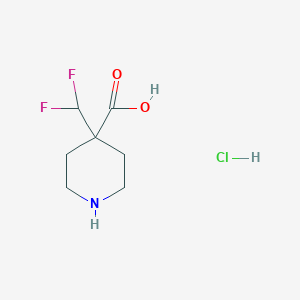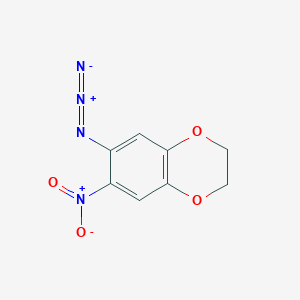
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide, commonly known as THPQ, is a chemical compound that has gained significant attention in scientific research. THPQ is a heterocyclic compound that contains a pyrazole, quinoline, and sulfonamide moiety. This compound has shown promising results in various scientific studies due to its unique chemical properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Multifunctional Sulfonamide Hybrids
Sulfonamides, including compounds like N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide, are noted for their wide range of pharmacological activities. They serve as the backbone for many drugs with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds are part of a larger class of sulfonamide hybrids that combine sulfonamides with various organic compounds to create a diverse array of biological activities. This versatility underscores the compound's potential in designing new therapeutic agents (Ghomashi et al., 2022).
Quinoline Synthesis
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide may also be involved in the synthesis of quinolines, a class of compounds with significant pharmaceutical importance. The use of N-halosulfonamides, for example, has been demonstrated as an efficient reagent for synthesizing quinolines, showcasing the utility of sulfonamide-based compounds in facilitating organic synthesis under various conditions, including aqueous and solvent-free environments (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Ligand Design and Metal Complexation
The unique structure of sulfonamide-based ligands, including those with a quinoline moiety, allows for the development of metal complexes with significant potential in catalysis and material science. These ligands can form discrete compounds with metals, facilitated by π–π stacking and C–H⋯π interactions, leading to a variety of supramolecular architectures. This highlights the compound's applicability in designing novel materials and catalysts (Semeniuc et al., 2010).
Multicomponent Reactions
The flexibility of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide in multicomponent reactions is demonstrated through its involvement in the synthesis of complex organic frameworks. These reactions are pivotal in creating highly diastereoselective compounds under metal-free conditions, which is crucial for developing new drugs and materials with precise molecular configurations (Patel et al., 2020).
Amidation and Sulfonamidation Reactions
The compound plays a role in the synthesis of N-(quinolin-2-yl)sulfonamides through intermolecular amidation of quinoline N-oxides with sulfonamides. This method provides a straightforward approach to obtaining sulfonamide derivatives, which are important in medicinal chemistry for the development of new therapeutic agents (Yu et al., 2017).
Wirkmechanismus
Target of Action
Related compounds such as sulfonamides and quinolines have been known to exhibit a range of pharmacological activities . Sulfonamides, for instance, are known to inhibit carbonic anhydrase and dihydropteroate synthetase , while quinolines have been used as a scaffold for drug development due to their broad spectrum of bioactivities .
Mode of Action
Sulfonamides generally work by inhibiting bacterial dna synthesis through competitive inhibition . Quinolines, on the other hand, have been found to exhibit their bioactivities through different mechanisms of action .
Biochemical Pathways
Based on the known actions of sulfonamides and quinolines, it can be inferred that the compound may affect a variety of biochemical pathways related to the inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthetase , and potentially others depending on the specific bioactivities of the quinoline moiety .
Result of Action
Based on the known actions of related compounds, it can be inferred that the compound may have a range of potential effects, such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma, among others .
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-24(22,15-5-1-3-12-4-2-7-17-16(12)15)19-13-9-18-20(10-13)14-6-8-23-11-14/h1-5,7,9-10,14,19H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIIQODNXDCQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)
![N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2916148.png)

![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)

![2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2916157.png)



![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2916162.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2916163.png)
![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)
![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)
![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)